Chiroptical Distinction from (S)-Enantiomer
The racemic 2-amino-4-bromobutanoic acid hydrobromide (CAS 76338-90-4) exhibits no optical rotation ([α]²⁰/D ≈ 0°), consistent with a 1:1 mixture of enantiomers. In contrast, the (S)-enantiomer hydrobromide salt (CAS 15159-65-6) displays a specific rotation of [α]²⁰/D +16° (c = 1, methanol) . This chiroptical distinction is not merely analytical; it dictates that any stereoselective synthesis or enzymatic resolution protocol calibrated for the enantiopure (S)-form will fail or require complete re‑optimization if the racemic material is used, and vice‑versa.
| Evidence Dimension | Specific optical rotation [α]²⁰/D |
|---|---|
| Target Compound Data | 0° (racemic; no net rotation) |
| Comparator Or Baseline | (S)-2-Amino-4-bromobutanoic acid hydrobromide (CAS 15159-65-6): +16° (c = 1, MeOH) |
| Quantified Difference | Δ = 16° (absolute) — complete differentiation between racemic and enantiopure forms |
| Conditions | c = 1 in methanol, 20 °C, sodium D‑line |
Why This Matters
Procurement of the correct enantiomeric form is decisive: the racemic compound is mandatory for non‑stereoselective routes, while the (S)-enantiomer is required for chiral-pool synthesis of SAM analogs and L‑selenomethionine.
